molecular formula C8H12N2 B1306919 3,5-Dimethylbenzene-1,2-diamine CAS No. 3171-46-8

3,5-Dimethylbenzene-1,2-diamine

Cat. No.: B1306919
CAS No.: 3171-46-8
M. Wt: 136.19 g/mol
InChI Key: DMEPVFSJYHJGCD-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethylbenzene-1,2-diamine is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of various biomolecules.

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring of the target enzyme, generating a positively charged intermediate . This interaction results in changes to the enzyme’s structure and function .

Biochemical Pathways

The interaction of this compound with its target affects the biosynthesis pathways of various biomolecules . The downstream effects of these changes can influence a wide range of biological processes, although the specifics would depend on the exact context and environment.

Pharmacokinetics

It’s known that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By influencing the function of this enzyme, the compound can alter the biosynthesis of various biomolecules, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .

Biological Activity

3,5-Dimethylbenzene-1,2-diamine, also known as 1,2-Diamino-3,5-dimethylbenzene, is a chemical compound with the formula C8H12N2C_8H_{12}N_2. It is characterized by two amino groups located at the 1 and 2 positions of a benzene ring that also bears two methyl groups at the 3 and 5 positions. This compound has attracted attention in various fields due to its biological activities and potential applications in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with specific enzymes. Notably, it targets nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , which plays a crucial role in the biosynthesis pathways of various biomolecules. The compound acts through electrophilic aromatic substitution , influencing the metabolic pathways within cells and potentially altering cellular functions.

Enzyme Inhibition

This compound has been identified as a CYP1A2 inhibitor . This suggests that it may significantly influence drug metabolism in the liver by affecting the enzymatic activity responsible for the biotransformation of various pharmaceuticals.

Toxicological Profile

The compound exhibits skin irritation properties and has been noted for potential toxicity upon ingestion or inhalation. These characteristics necessitate careful handling and consideration in therapeutic applications.

Synthesis and Applications

This compound serves as a precursor in synthesizing various organic compounds, including benzimidazole derivatives. Its unique structural characteristics allow it to participate in reactions that yield biologically active compounds with therapeutic potential .

Case Studies

In a study evaluating novel compounds derived from this compound, researchers synthesized several derivatives and assessed their biological activities. For instance, thioamide derivatives were obtained by reacting this diamine with specific thioamides under controlled conditions, yielding compounds with notable antimicrobial properties .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for understanding its bioavailability and therapeutic efficacy. The compound's solubility as a dihydrochloride salt enhances its distribution in biological systems.

Summary of Biological Activities

Activity Description
Enzyme Inhibition CYP1A2 inhibition affecting drug metabolism
Toxicity Potential skin irritant; risks upon ingestion or inhalation
Synthesis Applications Precursor for benzimidazole derivatives and other bioactive compounds
Mechanism of Action Interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

Properties

IUPAC Name

3,5-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPVFSJYHJGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394198
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3171-46-8
Record name 3,5-Dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3171-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Amino-3,5-dimethylphenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.50 g (15.0 mmol) of 3,5-Dimethyl-2-nitroaniline are dissolved in 50 ml ethanol. To this solution 250 mg (0.23 mmol) of palladium (10% on carbon) are added under argon. The mixture is treated for 24 h with hydrogen at ambient pressure and ambient temperature. The mixture is filtrated over celite and washed with ethanol. The solvent is evaporated under vacuum to yield 2.04 g (97.1% of th.) of 2-Amino-3,5-dimethylphenylamine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (312 mg) in 5 mL MeOH, was added 10% Pd/C (50 mg). The mixture evacuated and flushed with H2 (3×), then was stirred under an atmosphere of H2 for 6 h. Conc. HCl (2 drops) was added and the mixture was stirred under H2 for an additional 18 h, then was filtered and concentrated to afford 280 mg of Intermediate 179.1, which was used without further purification.
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.